Enantiomeric Identity and Optical Rotation Distinct from the (R)-Enantiomer
The IUPAC name [(4S)‑2,2‑dimethyl‑1,3‑dioxolan‑4‑yl]methanamine and stereo‑specific InChIKey HXOYWCSTHVTLOW‑YFKPBYRVSA‑N discriminate the (S)‑enantiomer from its (R)‑enantiomer, which carries the descriptor (4R) and a distinct InChIKey [1]. The compound is listed as (S)‑(+)‑enantiomer, implying a positive specific rotation, whereas vendors catalogue the (R)‑enantiomer (CAS 103883‑30‑3) with a negative rotation . For any purchaser, the mandatory QC test is chromatographic enantiomeric excess (ee), not just chemical purity, because the two enantiomers are chemically indistinguishable outside of a chiral environment.
| Evidence Dimension | Enantiomeric identity (IUPAC, InChIKey, CAS) |
|---|---|
| Target Compound Data | [(4S)-2,2‑dimethyl‑1,3‑dioxolan‑4‑yl]methanamine; CAS 82954‑65‑2; InChIKey HXOYWCSTHVTLOW‑YFKPBYRVSA‑N |
| Comparator Or Baseline | (R)-enantiomer: [(4R)-2,2‑dimethyl‑1,3‑dioxolan‑4‑yl]methanamine; CAS 103883‑30‑3; InChIKey (R-specific) |
| Quantified Difference | Distinct CAS registry numbers and stereo‑descriptors guarantee that no racemisation has occurred during synthesis or storage, which is not verifiable by achiral purity assays (GC, HPLC‑UV). |
| Conditions | Compound registration databases (PubChem, ChemicalBook); vendor certificates of analysis. |
Why This Matters
Two biologically active molecules that differ only in absolute configuration can exhibit vastly different pharmacological profiles; substitution of the wrong enantiomer leads to regulatory rejection of the entire batch.
- [1] PubChem. (2025). Compound Summary for CID 2733884, 1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine. National Library of Medicine. View Source
